2,4-Dimethoxybenzenediazonium hexafluorophosphate 2,4-Dimethoxybenzenediazonium hexafluorophosphate
Brand Name: Vulcanchem
CAS No.: 61286-65-5
VCID: VC17978990
InChI: InChI=1S/C8H9N2O2.F6P/c1-11-6-3-4-7(10-9)8(5-6)12-2;1-7(2,3,4,5)6/h3-5H,1-2H3;/q+1;-1
SMILES:
Molecular Formula: C8H9F6N2O2P
Molecular Weight: 310.13 g/mol

2,4-Dimethoxybenzenediazonium hexafluorophosphate

CAS No.: 61286-65-5

Cat. No.: VC17978990

Molecular Formula: C8H9F6N2O2P

Molecular Weight: 310.13 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dimethoxybenzenediazonium hexafluorophosphate - 61286-65-5

Specification

CAS No. 61286-65-5
Molecular Formula C8H9F6N2O2P
Molecular Weight 310.13 g/mol
IUPAC Name 2,4-dimethoxybenzenediazonium;hexafluorophosphate
Standard InChI InChI=1S/C8H9N2O2.F6P/c1-11-6-3-4-7(10-9)8(5-6)12-2;1-7(2,3,4,5)6/h3-5H,1-2H3;/q+1;-1
Standard InChI Key FTXMPOWAMINQQY-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)[N+]#N)OC.F[P-](F)(F)(F)(F)F

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2,4-Dimethoxybenzenediazonium hexafluorophosphate belongs to the diazonium salt family, characterized by a diazonium group (-N₂⁺) paired with a hexafluorophosphate counterion (PF₆⁻). The methoxy substituents at the 2- and 4-positions of the benzene ring enhance electron-donating effects, stabilizing the diazonium moiety while directing reactivity in substitution reactions .

Table 1: Key Chemical Properties

PropertyValue
CAS No.61286-65-5
Molecular FormulaC₈H₉F₆N₂O₂P
Molecular Weight310.13 g/mol
IUPAC Name2,4-dimethoxybenzenediazonium hexafluorophosphate
SolubilitySoluble in polar aprotic solvents (e.g., DMSO, acetone)

The hexafluorophosphate anion contributes to the salt’s stability by minimizing ion pairing in solution, which is critical for maintaining reactivity in synthetic applications.

Synthesis and Purification

Diazotization of 2,4-Dimethoxyaniline

The synthesis begins with the diazotization of 2,4-dimethoxyaniline under acidic conditions. A typical procedure involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at 0–5°C. The intermediate diazonium chloride is then precipitated as the hexafluorophosphate salt by adding hexafluorophosphoric acid .

Table 2: Synthesis Protocol

StepReagents/ConditionsOutcome
12,4-Dimethoxyaniline + HClProtonation of amine group
2NaNO₂, 0–5°CDiazonium chloride formation
3HPF₆Salt precipitation

Purification and Stability

The crude product is washed with cold diethyl ether to remove residual acids and byproducts. Due to the thermal instability of diazonium salts, storage at –20°C under inert atmosphere is recommended to prevent decomposition .

Reaction Mechanisms and Kinetics

Photodediazoniation Pathways

Under UV or visible light irradiation, 2,4-dimethoxybenzenediazonium hexafluorophosphate undergoes heterolytic cleavage, generating aryl cations (Ar⁺) and nitrogen gas. In acetone, this process yields carbonylic adducts via trapping of the cation by solvent molecules . For example:

ArN2+PF6hνAr++N2+PF6\text{ArN}_2^+ \text{PF}_6^- \xrightarrow{h\nu} \text{Ar}^+ + \text{N}_2 + \text{PF}_6^-

The aryl cation intermediates react with nucleophiles (e.g., water, alcohols) to form substituted aromatic compounds.

Solvent Effects

Polar aprotic solvents like acetonitrile accelerate heterolytic decomposition by stabilizing charged intermediates. Conversely, in protic solvents, competing homolytic pathways may occur, leading to radical species.

Applications in Organic Synthesis

Arylation Reactions

This compound serves as an arylating agent in visible light-mediated reactions. For instance, it couples with ortho-hydroxyarylenaminones under green LED irradiation (525 nm) to synthesize isoflavones and chromones . The protocol employs eosin Y or Ru(bpy)₃Cl₂ as photocatalysts, achieving yields up to 80% .

Table 3: Representative Arylation Reaction

SubstrateConditionsProductYield
Ortho-hydroxyarylenaminoneEosin Y, DMSO, 525 nm3-Arylchromone80%

Materials Science

The photolytic generation of aryl cations enables surface functionalization of materials. For example, aryl layers grafted onto silicon substrates enhance electronic properties in semiconductor devices.

Recent Advances and Research Directions

Visible Light-Mediated Catalysis

Recent studies optimize reaction conditions to reduce catalyst loading. For example, Ru(bpy)₃Cl₂ enables arylations at 0.02 equiv., minimizing costs while maintaining efficiency .

Mechanistic Studies

Time-resolved spectroscopy has elucidated the lifetime of aryl cations in different solvents, providing insights into reaction kinetics. These findings guide the design of solvent systems for selective product formation.

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